3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl

Description

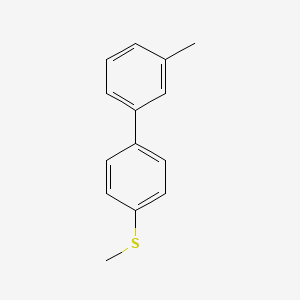

3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl (CAS: 893737-58-1) is a biphenyl derivative featuring a methyl group at the 3-position and a methylsulfanyl (SCH₃) group at the 4'-position of the biphenyl scaffold.

Properties

CAS No. |

893737-58-1 |

|---|---|

Molecular Formula |

C14H14S |

Molecular Weight |

214.33 g/mol |

IUPAC Name |

1-methyl-3-(4-methylsulfanylphenyl)benzene |

InChI |

InChI=1S/C14H14S/c1-11-4-3-5-13(10-11)12-6-8-14(15-2)9-7-12/h3-10H,1-2H3 |

InChI Key |

CMDVEBWRBDBBOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl typically involves the following steps:

Starting Materials: The synthesis begins with biphenyl as the core structure.

Functionalization: Introduction of the methyl group at the 3-position can be achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Thioether Formation: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable halogenated biphenyl derivative with methylthiolate (CH₃S⁻) under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: The biphenyl core can be reduced under catalytic hydrogenation conditions to yield a more saturated compound.

Substitution: Electrophilic aromatic substitution reactions can occur, allowing further functionalization of the biphenyl rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)

Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst

Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

Oxidation: Sulfoxides and sulfones

Reduction: Saturated biphenyl derivatives

Substitution: Halogenated or nitrated biphenyls

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its biphenyl structure allows for various functionalizations, leading to the creation of more complex molecules. It is particularly useful in:

- Friedel-Crafts alkylation : The introduction of additional alkyl groups.

- Nucleophilic substitution reactions : Facilitating the formation of thioethers and other derivatives.

Research indicates that 3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various pathogens. For instance, related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl | 0.22 | S. aureus |

| 3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl | 0.25 | S. epidermidis |

- Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies have shown selective toxicity towards cancer cells while sparing normal cells. For example, one derivative exhibited an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

Pharmaceutical Development

The compound is being explored as a lead candidate in drug discovery for developing new therapeutic agents. Its unique functional groups allow for modifications that can enhance binding affinities to biological targets.

Industrial Applications

3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl finds applications in the production of advanced materials such as:

- Polymers : Its structural properties contribute to the development of high-performance polymers.

- Liquid Crystals : The compound's ability to engage in π-π interactions makes it suitable for use in liquid crystal displays.

Mechanism of Action

The mechanism by which 3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions, while the methylsulfanyl group can engage in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Fluorinated Biphenyls

- Example Compounds :

- Key Differences: DFBPMS combines fluorine atoms (electron-withdrawing) with a methylsulfanyl group, whereas 3-methyl-4'-(methylsulfanyl)-1,1'-biphenyl lacks fluorine. The methylsulfanyl group in both compounds may participate in sulfur-π interactions, but fluorine substituents in DFBPMS could reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitutions.

Nitro-Substituted Biphenyls

- Example Compound : 3-Methyl-4'-nitro-1,1'-biphenyl (CAS: 952-21-6)

- Key Differences: The nitro group (NO₂) is strongly electron-withdrawing, contrasting with the electron-donating methylsulfanyl group. This difference significantly impacts redox behavior and catalytic activity. Nitro-substituted biphenyls are often associated with higher toxicity and regulatory restrictions compared to sulfur-containing analogs .

Sulfonyl- and Sulfonamide-Substituted Biphenyls

Ester-Functionalized Biphenyls

- Example Compounds : [1,1′-Biphenyl]-4-yl-oxoethylbenzoate derivatives

- Key Differences: Ester groups introduce hydrolytic lability and hydrogen-bonding capacity, unlike the chemically stable methylsulfanyl group.

Physicochemical Properties

| Property | 3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl | DFBPMS | 3-Methyl-4'-nitro-1,1'-biphenyl |

|---|---|---|---|

| Polarity | Moderate (SCH₃ is weakly polar) | High (F and SCH₃) | High (NO₂) |

| Solubility | Likely soluble in organic solvents | Soluble in DMSO/THF | Low in water, moderate in DCM |

| Thermal Stability | High (stable up to ~250°C*) | Very high (fluorine) | Moderate (nitro decomposition) |

| Electronic Effects | Electron-donating (SCH₃) | Mixed (F and SCH₃) | Electron-withdrawing (NO₂) |

*Inferred from sulfur-containing aromatic compounds.

Biological Activity

3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl, also known as 3-Methyl-4-(methylthio)phenol, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure

The chemical structure of 3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl can be represented as follows:

- Molecular Formula : CHS

- IUPAC Name : 3-Methyl-4-(methylsulfanyl)phenol

- CAS Number : 18391-08-5

Synthesis

The synthesis of 3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl typically involves the methylation of phenolic compounds or the reaction of appropriate aryl sulfides. Various synthetic routes have been explored to optimize yield and purity.

Antibacterial Activity

Research indicates that derivatives of 3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Table 1: Antibacterial Activity Against Selected Bacteria

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mode of action appears to involve apoptosis induction and cell cycle arrest .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 50 | Apoptosis induction |

| A549 (Lung) | 45 | Cell cycle arrest |

| HT-29 (Colon) | 60 | Inhibition of proliferation |

Study on Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of biphenyl compounds and tested their antibacterial efficacy. Among these, 3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl showed promising results against MRSA strains, suggesting its potential as a lead compound for antibiotic development .

Anticancer Research

A recent investigation focused on the effects of 3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl in human cancer cell lines. The study reported that the compound effectively reduced cell viability in a dose-dependent manner, with significant selectivity towards cancerous cells over normal cells .

Q & A

Q. What are the established synthetic routes for 3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl, and how are reaction conditions optimized?

Synthesis typically involves cross-coupling strategies (e.g., Suzuki-Miyaura) to assemble the biphenyl core, followed by functionalization of the sulfanyl and methyl groups. For example:

- Step 1 : Couple a 3-methylphenylboronic acid with a 4-(methylsulfanyl)phenyl halide using a palladium catalyst.

- Step 2 : Optimize reaction parameters (temperature, solvent, catalyst loading) to improve yield. Polar aprotic solvents like DMF and temperatures of 80–100°C are common .

- Validation : Monitor progress via TLC or HPLC, and confirm purity via NMR and mass spectrometry.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Spectroscopy : / NMR for structural elucidation (e.g., distinguishing methyl and sulfanyl protons), complemented by IR for functional group identification.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. Use SHELXL for refinement, ensuring data quality with R-factors < 0.05 . Hirshfeld surface analysis (e.g., using CrystalExplorer) can further probe intermolecular interactions like S···H contacts .

Advanced Research Questions

Q. How can contradictions between computational (DFT) and experimental structural data be resolved?

- Case Study : If DFT-predicted bond lengths deviate from SC-XRD results (e.g., S–C vs. C–C distances), re-examine the computational model.

- Step 1 : Verify basis set suitability (e.g., B3LYP/6-311++G(d,p)) and solvent effects in DFT simulations.

- Step 2 : Cross-validate with experimental data, adjusting for crystal packing forces that DFT may not fully capture .

- Resolution : Use hybrid methods like QM/MM to account for environmental effects in the solid state.

Q. What strategies are employed to design bioactive analogs of this compound?

- Pharmacophore Modification : Replace the methylsulfanyl group with bioisosteres (e.g., sulfonyl, sulfonamide) to enhance binding affinity.

- Rational Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes, such as MurA in antibacterial studies .

- Validation : Synthesize analogs and compare IC values via enzyme inhibition assays.

Q. How are crystallographic disorders in the biphenyl core addressed during refinement?

- Step 1 : Identify disordered regions via electron density maps (e.g., using Olex2 or SHELXLE).

- Step 2 : Apply constraints (e.g., SIMU/DELU in SHELXL) to model overlapping atoms.

- Step 3 : Validate with Hirshfeld surface analysis to ensure intermolecular interactions are not artifacts of disorder .

Methodological Considerations

- Data Reproducibility : Document solvent crystallization conditions (e.g., ethanol/water mixtures) to ensure consistent crystal growth .

- Safety Protocols : Handle sulfanyl derivatives in a fume hood due to potential volatility; refer to safety data sheets for nitro analogs as a precautionary benchmark .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.